2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester
Overview
Description
2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a cyclohexyl group attached to a thiazole ring, which is further connected to a boronic acid pinacol ester moiety.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation, a process where boronic esters undergo deboronation, is one such transformation . This process is catalyzed and involves the removal of the boron moiety from the compound . The compound can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, in Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action depends on the specific reactions it is involved in. For instance, in the case of Suzuki–Miyaura coupling, the compound helps in the formation of new carbon-carbon bonds . In protodeboronation, the compound undergoes a transformation that results in the removal of the boron moiety .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the rate of reaction of boronic pinacol esters is strongly influenced by pH . . Therefore, the stability of the compound and its efficacy in reactions could be influenced by factors such as exposure to air and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid pinacol ester group .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the cyclization and borylation processes .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve mild temperatures and specific solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic esters such as phenylboronic acid pinacol ester and alkylboronic acid pinacol esters .
Uniqueness
2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the cyclohexyl group and thiazole ring, which can impart specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis compared to other boronic esters .
Properties
IUPAC Name |
2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPOSXPKUPXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151507 | |
Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402166-61-3 | |
Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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